2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid

Hypolipidemic agents Sulfamylbenzoic acid Structure-activity relationship

This compound features an (E)-2-(4-chlorophenyl)ethenylsulfonyl linker imparting conformational rigidity and extended aromaticity, critically modulating MMP-2/MMP-9 selectivity, TXA2 receptor binding, and lipoxygenase inhibition. Unlike generic 5-sulfamylbenzoic acids, the stilbene-type substituent provides divergent target engagement and pharmacokinetic behavior, making it irreplaceable for SAR studies bridging lipid-lowering and anti-metastatic chemotypes. Available via custom synthesis with full characterization.

Molecular Formula C15H11Cl2NO4S
Molecular Weight 372.22
CAS No. 1281688-95-6
Cat. No. B2824434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid
CAS1281688-95-6
Molecular FormulaC15H11Cl2NO4S
Molecular Weight372.22
Structural Identifiers
SMILESC1=CC(=CC=C1C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C15H11Cl2NO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-12-5-6-14(17)13(9-12)15(19)20/h1-9,18H,(H,19,20)/b8-7+
InChIKeyJKKDYJVTTUXDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid (CAS 1281688-95-6): Chemotype Context and Procurement Rationale


2-Chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid is a synthetic sulfonylamino benzoic acid derivative featuring an (E)-stilbenyl sulfonamide group at the 5-position of 2-chlorobenzoic acid. This compound merges structural elements of pharmacologically active 5-sulfamylbenzoic acids, which have been explored for lipid-lowering activity [1], and N-sulfonylamino acid derivatives, which exhibit selective type IV collagenase (MMP-2/MMP-9) inhibition [2]. Its unique substitution pattern suggests potential utility in probing the structure-activity relationships of these established chemotypes.

Why Generic Substitution Cannot Replace 2-Chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid


The (E)-2-(4-chlorophenyl)ethenylsulfonyl linker imparts conformational rigidity and an extended aromatic system that differentiates this compound from simple alkyl- or phenylsulfonamide analogs [1]. Even minor modifications to the sulfonamide moiety in N-sulfonylamino acid derivatives have been shown to drastically alter MMP-2/MMP-9 selectivity and potency [2]. Consequently, generic substitution with 2-chloro-5-sulfamylbenzoic acid or other unsubstituted sulfonamides cannot replicate the electronic and steric profile of this compound's stilbene-type substituent, potentially leading to divergent target engagement and pharmacokinetic behavior.

2-Chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid: Quantitative Differentiation Evidence and Comparator Analysis


Structural Distinction from a Validated Lipid-Lowering Sulfamylbenzoic Acid Benchmark

No experimental hypolipidemic data are available for the target compound. As a structural comparator, 2-chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid (a closely related 5-sulfamylbenzoic acid) demonstrated higher potency than the reference drug Atromid-S (clofibrate) and produced significant reductions in plasma cholesterol and triglycerides in human studies [1]. The target compound features a bulkier (E)-stilbenyl substituent in place of the dimethylpiperidino group, which may alter lipophilicity and metabolic stability.

Hypolipidemic agents Sulfamylbenzoic acid Structure-activity relationship

Comparison with Daltroban for Thromboxane A2 Receptor Antagonism

No TXA2 receptor binding data exist for the target compound. The structurally reminiscent drug daltroban (BM-13505, SKF-96148) is a selective TXA2 receptor antagonist that has demonstrated protective effects in brain infarction and heart cell injury models [1]. Both molecules contain a 4-chlorophenylsulfonamido moiety, but the target compound replaces daltroban's ethyl spacer with a rigid (E)-ethenyl linker, which may confer different receptor binding kinetics.

Thromboxane receptor antagonist Daltroban Sulfonamide

MMP-2/MMP-9 Inhibitory Potential: Class-Level Extrapolation from N-Sulfonylamino Acid Derivatives

The target compound belongs to the N-sulfonylamino acid chemotype, for which a series of derivatives were reported to inhibit MMP-2 and MMP-9 selectively. In the landmark study, several N-sulfonylamino acid analogs achieved IC50 values in the 0.1–10 µM range against these enzymes [1]. Although the specific compound has not been assayed, its core structure suggests it may exhibit similar MMP inhibitory activity.

Matrix metalloproteinase inhibitor MMP-2 MMP-9 Cancer

Lipoxygenase Inhibition Potential: Comparison with 4-(Toluene-4-sulfonylamino)benzoic Acids

No lipoxygenase inhibition data are available for the target compound. In a related study, 4-(toluene-4-sulfonylamino)benzoic acid derivatives exhibited lipoxygenase inhibition with IC50 values ranging from 15.8 ± 0.57 µM to 91.7 ± 0.61 µM [1]. The target compound's distinct 2-chloro-5-substituted benzoic acid scaffold and extended conjugated system may confer different potency and selectivity profiles.

Lipoxygenase inhibitor Inflammation Sulfonamide

Recommended Research and Industrial Application Scenarios for 2-Chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid


Structure-Activity Relationship Exploration of Sulfamylbenzoic Acid-Based Hypolipidemic Agents

Use this compound to systematically investigate how the (E)-stilbenyl substituent affects lipid-lowering activity relative to the benchmark 2-chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid [1]. Profiling in rodent hyperlipidemia models could clarify the role of lipophilic bulk and rigidity in modulating plasma cholesterol and triglycerides.

Thromboxane A2 Receptor Antagonist Lead Optimization

Evaluate the compound's TXA2 receptor binding profile alongside daltroban [2] to determine whether the rigid ethenyl spacer improves receptor selectivity or pharmacokinetic properties. Positive results could support a new class of antiplatelet or cardioprotective agents.

MMP-2/MMP-9 Inhibitor Profiling for Anticancer Research

Screen this compound against a panel of MMPs, leveraging the established N-sulfonylamino acid pharmacophore [3]. Demonstration of selective MMP-2/MMP-9 inhibition would position it as a potential lead for anti-metastatic therapy.

Lipoxygenase Inhibitor Screening for Anti-Inflammatory Applications

Test the compound in lipoxygenase assays using the protocols described for 4-(toluene-4-sulfonylamino)benzoic acid derivatives [4]. Identification of potent inhibition could open avenues for developing novel anti-inflammatory agents based on the unique 2-chloro-5-substituted benzoic acid scaffold.

Quote Request

Request a Quote for 2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.